2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a pyrrolidine ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrolidine ring.
Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide linkage.
Substitution: The chloro group on the phenoxy ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a pharmaceutical agent for treating specific conditions.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Uniqueness
The unique structural features of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide, such as the specific substitution pattern on the phenoxy ring and the presence of the pyrrolidine ring, may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-16-5-7-18(8-6-16)21(25-11-3-4-12-25)14-24-22(26)15-27-19-9-10-20(23)17(2)13-19/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
InChI Key |
FHFOEMMVJZZRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCCC3 |
Origin of Product |
United States |
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